

1-(3-Chlorophenyl)imidazole structure elucidation

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)imidazole

CAS No.: 51581-52-3

Cat. No.: B1580799

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Executive Summary

This technical guide details the structural authentication of **1-(3-chlorophenyl)imidazole** (CAS: 51581-52-3), a critical N-arylimidazole scaffold used in medicinal chemistry as a pharmacophore for cytochrome P450 inhibition (e.g., CYP11B1/B2 inhibitors) and antifungal agents.

The distinction of this molecule lies in its regiochemistry (N1-arylation vs. C-arylation) and the meta-substitution of the phenyl ring. This guide provides a rigorous elucidation workflow, moving from synthetic origin (Chan-Lam coupling) to definitive spectroscopic assignment (NMR/MS) and 3D conformational analysis.

Synthetic Context & Sample Purity

To elucidate a structure, one must understand its origin. The synthesis of **1-(3-chlorophenyl)imidazole** is most efficiently achieved via Chan-Lam oxidative cross-coupling, which avoids the harsh conditions of traditional Ullmann condensation.

- **Reaction Logic:** Copper(II)-catalyzed coupling of imidazole with (3-chlorophenyl)boronic acid in the presence of a base and molecular oxygen.
- **Regioselectivity:** The reaction favors N-arylation over C-arylation due to the nucleophilicity of the imidazole N1-H. However, trace C-arylated impurities (e.g., 4-(3-chlorophenyl)imidazole)

are possible and must be ruled out during elucidation.

Table 1: Physicochemical Profile[1]

Property	Value / Description
Molecular Formula	C ₉ H ₇ ClN ₂
Molecular Weight	178.62 g/mol
Monoisotopic Mass	178.0298 (³⁵ Cl)
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, MeOH, CHCl ₃ ; sparingly soluble in water
Key Impurities	Bis-arylated imidazole, unreacted boronic acid, Cu salts

Spectroscopic Characterization Strategy

The elucidation workflow follows a subtractive logic path: Confirm Mass

Confirm Regiochemistry

Confirm Substitution Pattern.

Mass Spectrometry (MS)

The presence of chlorine provides a definitive isotopic signature.

- Ionization: ESI+ (Electrospray Ionization).
- Diagnostic Signals:
 - [M+H]⁺: Observed at m/z 179.0.
 - Isotope Pattern: A distinct 3:1 ratio between m/z 179 (³⁵Cl) and m/z 181 (³⁷Cl). This confirms the presence of a single chlorine atom.

- Fragmentation: Loss of HCN (27 Da) from the imidazole ring is characteristic of N-arylimidazoles, yielding a fragment at $m/z \sim 152$.

Nuclear Magnetic Resonance (NMR) Analysis

This is the primary tool for distinguishing the N1-isomer from C-linked isomers.

The "Diagnostic Trap": Inexperienced analysts often confuse the imidazole protons.

- H2 (N=CH-N): Most deshielded due to being flanked by two nitrogens. Appears as a broad singlet or triplet (small J).
- H4/H5: Appear as doublets ($J \approx 1.0\text{--}1.5$ Hz) or broad singlets.

Assignment Logic (DMSO- d_6):

- Imidazole H2 (~ 8.35 ppm): The most downfield singlet.
- Imidazole H4 vs. H5: H5 is closer to the phenyl ring shielding cone but also affected by the N-aryl induction. Typically, H4 (~ 7.8 ppm) and H5 (~ 7.1 ppm) are distinct. Crucially, H5 shows NOE correlation to the phenyl ring protons (H2'/H6').
- The "Meta" Phenyl Pattern: The 3-chlorophenyl group breaks symmetry, creating four distinct aromatic signals:
 - H2' (t, $J \sim 2$ Hz): Isolated singlet-like triplet between Cl and N.
 - H6' (ddd): Adjacent to N, coupled to H5'.
 - H4' (ddd): Adjacent to Cl, coupled to H5'.
 - H5' (t): Pseudo-triplet, typically the most shielded phenyl proton.

3D Conformational Geometry

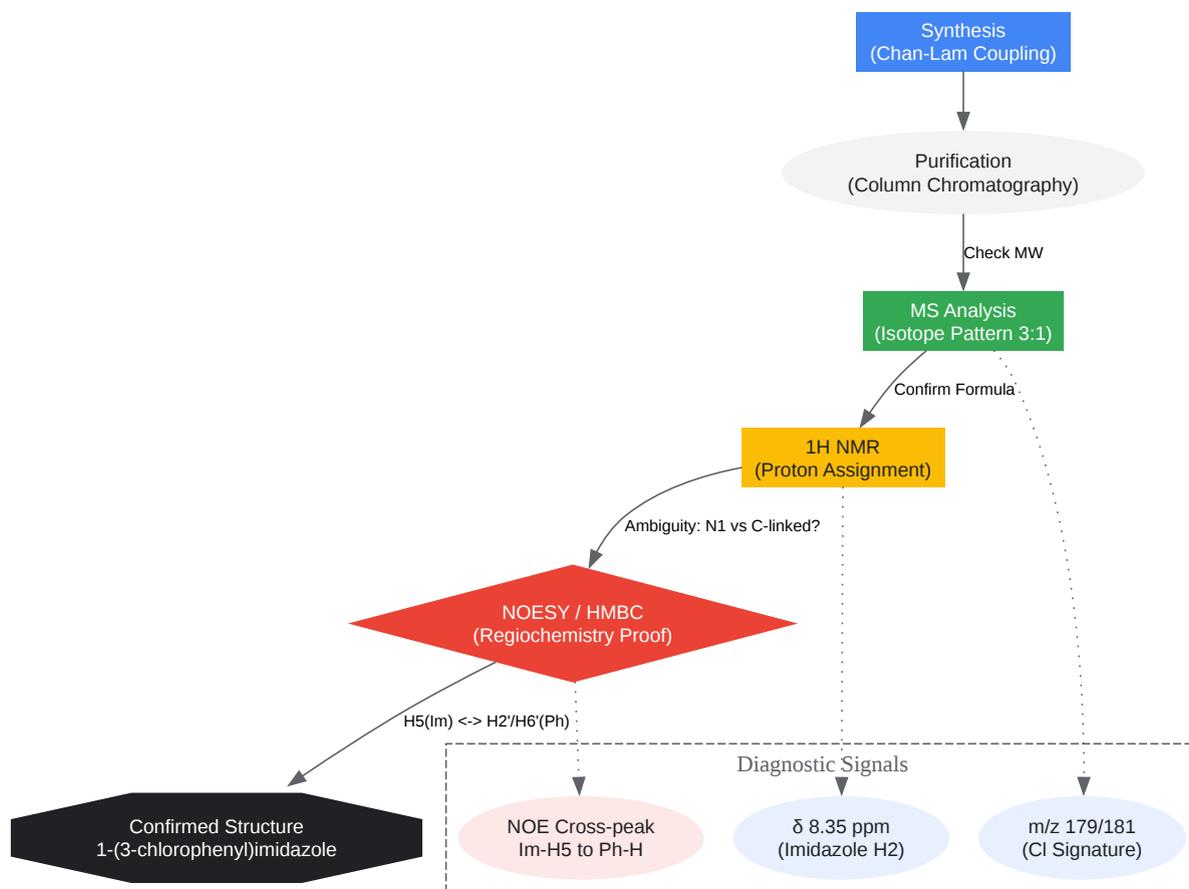
Unlike planar systems, the N-phenylimidazole bond is twisted to minimize steric clash between the imidazole H5 and the phenyl H2'/H6'.

- Twist Angle: Approximately $50^\circ\text{--}60^\circ$.

- Impact: This twist breaks conjugation, preventing the imidazole from being fully coplanar with the benzene ring, which explains the lack of significant ring current shielding effects often seen in planar biaryls.

Visualization: Elucidation Workflow & NOESY

The following diagram illustrates the logical flow of structure confirmation and the critical NOESY (Nuclear Overhauser Effect Spectroscopy) correlations required to prove N-arylation.



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Figure 1: Structural elucidation logic flow. The critical step is the NOESY correlation (Red Diamond) which rules out C-arylation isomers.

Experimental Protocols

Protocol A: Synthesis via Chan-Lam Coupling

Rationale: This method is selected for its mild conditions (room temperature) and high tolerance for functional groups compared to Pd-catalyzed methods.

- Reagents:
 - Imidazole (1.0 equiv, 68 mg)
 - (3-Chlorophenyl)boronic acid (1.5 equiv, 234 mg)
 - Cu(OAc)₂ (1.0 equiv, 181 mg) - Catalyst/Oxidant
 - Pyridine (2.0 equiv, 160 μL) - Base/Ligand
 - Dichloromethane (DCM) (5 mL) - Solvent
 - Molecular Sieves (4Å) - Water Scavenger
- Procedure:
 - Step 1: Charge a dry round-bottom flask with Imidazole, Boronic Acid, Cu(OAc)₂, and activated molecular sieves.
 - Step 2: Add DCM and Pyridine.
 - Step 3: Attach a drying tube (or open to air with a loose cap). The reaction requires atmospheric oxygen to re-oxidize the Cu species.
 - Step 4: Stir vigorously at room temperature (25°C) for 24 hours. The mixture will turn from blue/green to a dark slurry.
 - Step 5: Filter through a pad of Celite to remove copper salts. Wash with EtOAc.^[1]
 - Step 6: Concentrate the filtrate in vacuo.
- Purification:

- Perform flash column chromatography (Silica gel).
- Eluent: Gradient of Hexanes:EtOAc (starting 80:20 50:50).
- Target: The product typically elutes after the unreacted boronic acid.

Protocol B: NMR Preparation

- Solvent: DMSO-d₆ is preferred over CDCl₃ for imidazoles to prevent peak broadening of the H₂ proton due to exchange or hydrogen bonding.
- Concentration: 10 mg in 0.6 mL solvent.
- Parameter Set: Standard 1H (16 scans), COSY, NOESY (mixing time 500ms).

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